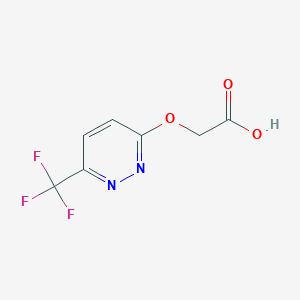

3-Ethyl-2-fluoropentan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines, such as 3-Ethyl-2-fluoropentan-1-amine, can involve several methods . These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques . These include structure search tools, automated solution tools for small molecule structures, and mass spectrometry-based structural elucidation techniques .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be computed using various tools . These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .Wissenschaftliche Forschungsanwendungen

Catalytic Hydrodefluorination

One of the applications of compounds related to 3-ethyl-2-fluoropentan-1-amine is in the catalytic hydrodefluorination of C(sp3)-F bonds. A study demonstrated the room-temperature catalytic hydrodefluorination of the strong C(sp3)-F bonds in benzotrifluorides and fluoropentane, using Et3Si[B(C6F5)4] and Et3SiH as the source of H. This process converts fluropentane to pentane, highlighting the ability to cleave strong carbon-fluorine bonds at room temperature, which is significant for organic synthesis and the modification of fluorinated organic compounds (Scott, Çelenligil-Çetin, & Ozerov, 2005).

Synthesis of Medical Intermediates

Another study focused on the synthesis of 2-alkoxypentan-3-amine hydrochloride, aiming to create important medical intermediates. This process involved ethyl lactate and halogenated hydrocarbon as starting materials, transformed through several steps including alkylation, Grignard reaction, reduction, amination, and salt-forming. The study reported total yields for the synthesized compounds, demonstrating the importance of these intermediates in medical research (Zhang, 2009).

Fluorine Chemistry in Organic Synthesis

Further research in the domain of organic fluorine chemistry involved the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines to produce a series of β-fluoropyrrole derivatives. This study highlights the application of fluorine chemistry in generating novel organic compounds, demonstrating the less bulky nature of the primary amine, the higher the resultant yield. This finding is crucial for the development of fluorinated compounds in pharmaceuticals and agrochemicals (Kim et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethyl-2-fluoropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16FN/c1-3-6(4-2)7(8)5-9/h6-7H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSHGRNITPUOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

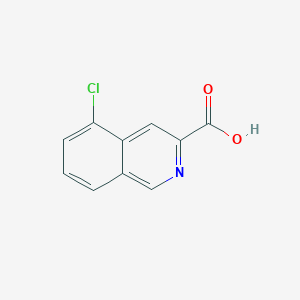

![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)

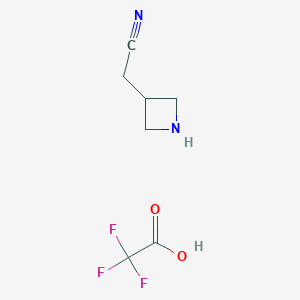

![8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473992.png)

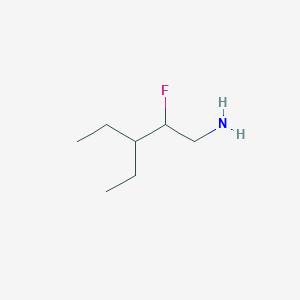

![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)